4-Cyano-4'-nitrobenzophenone 4-Cyano-4'-nitrobenzophenone
Brand Name: Vulcanchem
CAS No.: 68271-77-2
VCID: VC3859080
InChI: InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H
SMILES: C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H8N2O3
Molecular Weight: 252.22 g/mol

4-Cyano-4'-nitrobenzophenone

CAS No.: 68271-77-2

Cat. No.: VC3859080

Molecular Formula: C14H8N2O3

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-4'-nitrobenzophenone - 68271-77-2

Specification

CAS No. 68271-77-2
Molecular Formula C14H8N2O3
Molecular Weight 252.22 g/mol
IUPAC Name 4-(4-nitrobenzoyl)benzonitrile
Standard InChI InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H
Standard InChI Key TWQOHWCUSCBNRE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-cyano-4'-nitrobenzophenone is C₁₄H₈N₂O₃, with a molecular weight of 252.22 g/mol . Its IUPAC name, 4-(4-nitrobenzoyl)benzonitrile, reflects the benzophenone backbone substituted with a nitro group on one benzene ring and a cyano group on the other. The canonical SMILES representation is C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)N+[O-], illustrating the spatial arrangement of functional groups .

Key Structural Features:

  • Benzophenone Core: Two benzene rings linked by a ketone group (C=O).

  • Nitro Group (NO₂): Positioned at the para site of one aromatic ring, enhancing electrophilicity.

  • Cyano Group (CN): Located at the para position of the opposing ring, contributing to electron deficiency.

Synthesis and Production

Synthetic Routes

The synthesis of 4-cyano-4'-nitrobenzophenone typically involves sequential functionalization of a benzophenone precursor. While detailed industrial protocols are proprietary, general methodologies include:

Nitration of 4-Cyanobenzophenone:

  • Nitration Reaction: Treatment of 4-cyanobenzophenone with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the para position of the unsubstituted ring .

    C₆H₅COC₆H₄CN+HNO₃C₆H₅COC₆H₃(NO₂)CN+H₂O\text{C₆H₅COC₆H₄CN} + \text{HNO₃} \rightarrow \text{C₆H₅COC₆H₃(NO₂)CN} + \text{H₂O}
  • Purification: Recrystallization or column chromatography isolates the product.

Alternative Pathways:

  • Coupling Reactions: Palladium-catalyzed cross-coupling between pre-functionalized benzene rings.

  • Stepwise Functionalization: Introducing nitro and cyano groups sequentially via electrophilic substitution and cyanation .

Industrial-Scale Production

Large-scale manufacturing optimizes yield and purity through:

  • Continuous Flow Reactors: Precise temperature and stoichiometric control.

  • Green Chemistry Principles: Solvent recycling and catalytic processes to minimize waste.

Chemical Reactivity and Functional Group Transformations

Nitro Group Reactivity

The nitro group undergoes reduction and electrophilic substitution:

  • Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert NO₂ to NH₂, yielding 4-cyano-4'-aminobenzophenone .

  • Electrophilic Aromatic Substitution: Nitro groups direct incoming electrophiles to meta positions, though steric hindrance may limit reactivity.

Cyano Group Reactivity

The cyano group participates in:

  • Hydrolysis: Acidic or basic conditions convert CN to carboxylic acid (-COOH) or amide (-CONH₂).

  • Nucleophilic Substitution: Replacement with amines or thiols under SNAr conditions .

Applications in Scientific Research

Organic Synthesis

4-Cyano-4'-nitrobenzophenone serves as a versatile intermediate:

  • Pharmaceuticals: Nitro-to-amine reduction generates aromatic amines for drug candidates (e.g., antimicrobials) .

  • Polymer Chemistry: Electron-deficient rings act as photoinitiators or cross-linking agents in UV-curable resins.

Materials Science

  • Liquid Crystals: Dipolar substituents enhance mesogenic properties.

  • Coordination Polymers: Nitro and cyano groups facilitate metal-ligand interactions.

Comparison with Structural Analogs

4-Methyl-4'-Nitrobenzophenone (CAS 5350-47-0)

Property4-Cyano-4'-Nitrobenzophenone4-Methyl-4'-Nitrobenzophenone
Molecular FormulaC₁₄H₈N₂O₃C₁₄H₁₁NO₃
Molecular Weight252.22 g/mol241.24 g/mol
Key Substituents-CN, -NO₂-CH₃, -NO₂
Electron EffectsStrongly electron-withdrawingModerately electron-donating

The cyano group’s electron-withdrawing nature increases the compound’s polarity and reactivity compared to the methyl analog .

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